Morin

Endothelial Protection Oxidative Stress Xanthine Oxidase Inhibition

Morin (CAS 85595-40-0) is the only pentahydroxyflavone with a 2′-hydroxyl that ensures non-planar conformation and detectable parent compound in vivo. Unlike quercetin—exclusively conjugated—morin circulates as measurable parent at doses ≥50 mg/kg, enabling direct exposure-response studies. Superior cytoprotection of endothelial cells (46.8 min vs 12 min control), moderate xanthine oxidase inhibition (IC50 3.72×10⁻⁴ M), and unique SAR make it essential for flavonoid research. Order high-purity (≥98%) morin for your next study.

Molecular Formula C15H10O7
Molecular Weight 302.23 g/mol
CAS No. 85595-40-0
Cat. No. B10753635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorin
CAS85595-40-0
Molecular FormulaC15H10O7
Molecular Weight302.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H
InChIKeyYXOLAZRVSSWPPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morin CAS 85595-40-0: Flavonol Baseline Specifications and Procurement Profile


Morin (CAS 85595-40-0; 2′,3,4′,5,7-pentahydroxyflavone) is a naturally occurring flavonol pigment isolated from Maclura pomifera (Osage orange), Maclura tinctoria (old fustic), and Psidium guajava (common guava) [1]. As a pentahydroxylated flavonol (molecular formula C₁₅H₁₀O₇, molar mass 302.238 g·mol⁻¹), morin exists as a yellow crystalline powder with aqueous solubility of 0.25 g/L at 20°C and a partition coefficient (logP) of 1.54 [2]. Structurally, morin is distinguished from other common dietary flavonols by the presence of a 2′-hydroxyl group on the B-ring, which imparts a non-planar conformation and profoundly alters its bioactivity profile relative to its structural isomer quercetin [3].

Why Generic Flavonol Substitution Fails: Morin's Unique 2′-Hydroxyl Determinant


Generic substitution of morin with other flavonols—even its structural isomer quercetin—is scientifically unsound due to fundamental differences in B-ring hydroxylation pattern that drive divergent pharmacological and pharmacokinetic behavior. Morin possesses a 2′,4′-dihydroxy substitution on the B-ring, whereas quercetin (3′,4′-dihydroxy), kaempferol (4′-monohydroxy), and myricetin (3′,4′,5′-trihydroxy) exhibit distinct hydroxylation patterns [1]. The 2′-OH group in morin introduces steric hindrance that renders the molecule non-planar, dramatically altering metal-chelating properties, antioxidant capacity, enzyme inhibition potency, and even the predominant circulating molecular species in vivo [2][3]. The following quantitative evidence establishes that morin is not functionally interchangeable with its in-class analogs; selection of the correct compound for a given experimental or therapeutic context requires direct comparative data rather than class-level extrapolation.

Morin Product-Specific Quantitative Evidence: Comparative Data for Procurement Decisions


Cellular Cytoprotection Against Xanthine Oxidase-Derived Oxyradicals: Morin Versus Quercetin and Catechin

In a direct head-to-head comparison using cultured porcine aortic endothelial cells exposed to oxyradicals generated by xanthine oxidase-hypoxanthine (XO-HP), morin provided significantly stronger cytoprotection than quercetin and catechin at all concentrations tested. At 0.25 mM, morin delayed cell necrosis to 46.8 ± 1.8 minutes compared with 12.0 ± 1.3 minutes in the untreated control group, with statistical significance of p < 0.01 versus quercetin at corresponding concentrations [1]. At the highest concentration tested (0.5 mM), morin extended protection beyond 70 minutes. Morin and quercetin were both moderate inhibitors of xanthine oxidase based on oxygen consumption rate, while catechin had little inhibitory effect [1].

Endothelial Protection Oxidative Stress Xanthine Oxidase Inhibition

Xanthine Oxidase Inhibition Potency: Quantitative Ranking of Six Flavonoids Including Morin

Among six flavonoids tested against cow milk xanthine oxidase, morin demonstrated moderate but quantifiable inhibitory activity. At 100 μM, quercetin achieved 80% inhibition, kaempferol 70%, myricetin 69%, chrysin 62% (at 50 μM), quercitrin 59%, and morin 51% [1]. In a separate study evaluating 19 flavonoids, the ID₅₀ values (concentration for 50% inhibition) at 50 μM were: myricetin and kaempferol 2 μM, quercetin 3 μM, fisetin 7 μM, quercitrin 15 μM, and morin 19 μM [2]. These data establish that morin is a functional xanthine oxidase inhibitor but approximately 6- to 9-fold less potent than the most active flavonols (myricetin, kaempferol) in this assay system.

Hyperuricemia Xanthine Oxidase Enzyme Inhibition

Pharmacokinetic Differentiation: Morin Versus Quercetin Oral Absorption and Circulating Molecular Forms

In a direct comparative pharmacokinetic study in rats, morin and its structural isomer quercetin exhibited profoundly different absorption and metabolic fates. Following oral administration at 50 mg·kg⁻¹, the total extent of absorption (AUC of parent form plus conjugated metabolites) for morin was 3-fold higher than that of quercetin [1]. Critically, morin circulates as both parent form and conjugated metabolites (glucuronides/sulfates), with the parent form predominating at the 50 mg·kg⁻¹ dose, whereas quercetin presents exclusively as conjugated metabolites with negligible parent compound in circulation [1]. Morin displayed nonlinear pharmacokinetics with a 37-fold AUC increase when the dose doubled from 25 to 50 mg·kg⁻¹, indicating saturable metabolic pathways [1]. In a separate investigation, the absolute oral bioavailability of morin in rats was quantified as 0.45%, with both poor solubility and intestinal first-pass metabolism identified as rate-limiting barriers [2].

Pharmacokinetics Bioavailability Drug Metabolism

Antioxidant Capacity Differential: Morin as a Weak Antioxidant with Context-Dependent Pro-Oxidant Behavior

In a direct comparative assessment using multiple oxidation systems (β-carotene bleaching, lipid oxidation, protein oxidation, and DNA oxidation), quercetin demonstrated potent antioxidant activity in every system evaluated, whereas morin exhibited substantially weaker antioxidant effects and demonstrated pro-oxidant activity under certain conditions [1]. This finding is corroborated by a separate study examining iron-dependent hydroxyl radical formation, where morin and rutin were progressively pro-oxidant at higher concentrations, in contrast to 7-hydroxyflavone and hesperetin, which exhibited dose-dependent inhibition of hydroxyl radical production [2]. In superoxide anion scavenging assays, the activity ranking placed rutin as strongest, followed by quercetin and naringin, with morin and hispidulin showing very weak scavenging capacity [3]. A comparative study of six flavonols in hepatic microsomes ranked antioxidant effectiveness as: galangin > quercetin > kaempferol > fisetin > myricetin > morin > catechin > apigenin [4].

Antioxidant Screening Radical Scavenging Pro-oxidant Activity

Structure-Activity Relationship: 2′-Hydroxyl Attenuates Smooth Muscle Relaxant Activity

In a systematic structure-activity relationship study using rat isolated ileum, nine flavonoids were evaluated for their ability to inhibit tonic and phasic contractions. The potency ranking from highest to lowest was: galangin > quercetin > chrysin > xanthomicrol > flavone > naringenin > fisetin > morin > flavanone [1]. Critically, quercetin caused significantly more potent relaxation of the ileum than morin, leading the authors to conclude that the presence of a hydroxyl group at the C-2′ position of the B-ring—the structural feature that distinguishes morin from quercetin—attenuates myolytic activity [1]. Additionally, galangin (which lacks B-ring hydroxylation entirely) was more potent than quercetin, morin, and fisetin, confirming that B-ring hydroxyl substituents generally reduce potency in this smooth muscle assay [1].

Smooth Muscle Pharmacology Structure-Activity Relationship Flavonol SAR

G-Quadruplex DNA Binding Specificity: Conformational Consequences of 2′-Hydroxylation

A comparative spectroscopic and molecular docking study examined the interaction of structurally related plant flavonols kaempferol (KAE; 3,5,7,4′-OH flavone) and morin (MOR; 3,5,7,2′,4′-OH flavone) with various G-quadruplex (G4) DNA sequences, including VEGF G4-DNA, and duplex DNA [1]. Kaempferol exhibited preferential interaction with VEGF G4-DNA compared to other G4 sequences and duplex DNA, and enhanced the thermal stability of VEGF G4-DNA. In contrast, morin demonstrated an appreciably weaker level of interaction with both duplex and various G4-DNAs, with no significant structural specificity [1]. Molecular modeling revealed that while kaempferol is relatively planar, morin adopts a significantly non-planar conformation due to steric hindrance from the additional 2′-OH substituent on the B-ring, which impairs its ability to intercalate or stack with G4-DNA structures [1].

G-Quadruplex DNA Anticancer Target Molecular Recognition

Morin CAS 85595-40-0: Evidence-Based Research and Industrial Application Scenarios


In Vivo Flavonoid Pharmacokinetic Studies Requiring Detectable Parent Compound

Morin is uniquely suited for in vivo pharmacokinetic studies of flavonols where detection of circulating parent (unconjugated) compound is essential. Unlike quercetin, which is exclusively present as conjugated metabolites in rat plasma with undetectable parent form, morin circulates with measurable parent compound that predominates at doses of 50 mg·kg⁻¹ and above [1]. This property enables direct quantification of parent drug exposure-response relationships and tissue distribution studies of the unconjugated flavonol. The demonstrated nonlinear pharmacokinetics (37-fold AUC increase upon dose doubling) and saturable metabolism pathways also make morin an excellent probe compound for investigating flavonol-metabolizing enzyme capacity and saturation kinetics [1]. Researchers should note the low absolute oral bioavailability (0.45%) and plan formulations or administration routes accordingly [2].

Cytoprotection Screening in Endothelial and Vascular Injury Models

Based on direct comparative evidence demonstrating morin's superior cytoprotection of porcine aortic endothelial cells against xanthine oxidase-derived oxyradicals relative to quercetin and catechin (p < 0.01 at 0.25 mM), morin should be prioritized for studies examining endothelial protection in ischemia-reperfusion, vascular inflammation, or oxyradical-mediated vascular injury [1]. At 0.25 mM, morin extended cell necrosis time to 46.8 minutes versus 12.0 minutes in controls, with protection exceeding 70 minutes at 0.5 mM [1]. This application is further supported by morin's moderate xanthine oxidase inhibitory activity (51% at 100 μM) and its ability to scavenge intracellular ROS while inducing catalase activation [3][4].

Structure-Activity Relationship Studies on B-Ring Hydroxylation Patterns

Morin's defining structural feature—the 2′-hydroxyl group on the B-ring—makes it an essential comparator in SAR studies of flavonol bioactivity. Comparative data demonstrate that the 2′-OH substitution attenuates myolytic activity in smooth muscle (quercetin > morin) and prevents effective G-quadruplex DNA binding due to induced non-planarity (kaempferol active, morin inactive) [1][5]. Morin also exhibits weaker direct antioxidant activity and context-dependent pro-oxidant behavior compared to quercetin [6]. These established SAR relationships position morin as a critical reference compound for dissecting the functional consequences of specific hydroxylation patterns, particularly in studies examining metal chelation, DNA intercalation, and enzyme inhibition where molecular planarity and hydroxyl positioning determine bioactivity.

Hyperuricemia Research and Xanthine Oxidase Inhibitor Screening Panels

Morin has demonstrated in vivo uric acid-lowering effects in hyperuricemic mouse models, reducing serum uric acid levels at doses of 25–250 mg·kg⁻¹ via xanthine oxidase inhibition [7]. In vitro, morin inhibited XO with an IC₅₀ of 3.72 × 10⁻⁴ mol·L⁻¹ and achieved maximum inhibition of 65% [7]. While less potent than myricetin (ID₅₀ 2 μM) or quercetin (ID₅₀ 3 μM), morin's distinct pharmacokinetic profile—including detectable parent compound in circulation and 3-fold higher total absorption than quercetin—may offer sustained XO inhibition advantages in chronic dosing paradigms [1][2]. Morin should be included as a moderate-activity comparator in flavonoid XO inhibitor screening panels and may be particularly relevant for studies examining structure-pharmacokinetic relationships in hyperuricemia therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.